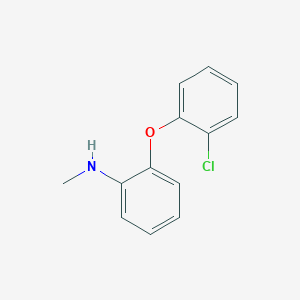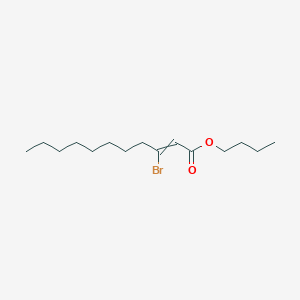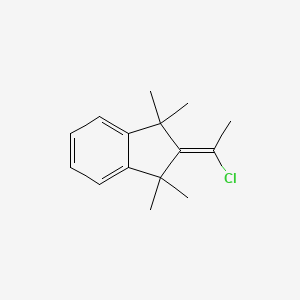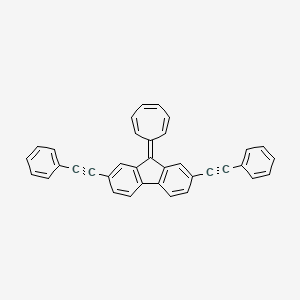![molecular formula C15H10F3NO3 B14198817 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid CAS No. 849049-06-5](/img/structure/B14198817.png)
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with suitable reagents to form the phenoxy group, followed by the introduction of the imino and benzoic acid functionalities. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nitration and Reduction: The nitration of aromatic compounds followed by reduction to introduce the imino group.
Industrial Production Methods
Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield. These methods involve optimized reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields .
Applications De Recherche Scientifique
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
849049-06-5 |
|---|---|
Formule moléculaire |
C15H10F3NO3 |
Poids moléculaire |
309.24 g/mol |
Nom IUPAC |
4-[[2-(trifluoromethyl)phenoxy]iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)12-3-1-2-4-13(12)22-19-9-10-5-7-11(8-6-10)14(20)21/h1-9H,(H,20,21) |
Clé InChI |
GSURGZXUNNXXET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)ON=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)

![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)




![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
